molecular formula C13H12ClNOS B6503174 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1037915-86-8

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6503174
CAS No.: 1037915-86-8
M. Wt: 265.76 g/mol
InChI Key: OVKKMUILWPBKTJ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to the specific positioning of the chloro and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring is particularly significant as it can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for further research and development .

Biological Activity

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a chloro substituent and an ethyl chain linked to a thiophene moiety. Its molecular formula is C12_{12}H12_{12}ClN2_2S, with a molecular weight of approximately 253.75 g/mol. The unique structure allows for various interactions with biological macromolecules, particularly through π–π stacking and hydrogen bonding, which are critical for its biological activity.

The mechanism of action of this compound involves:

  • Interaction with Biological Macromolecules : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, while the chloro and ethyl groups may form hydrogen bonds.
  • Target Enzyme Inhibition : The compound is believed to inhibit specific enzymes or receptors by blocking substrate access, thereby modulating their activity .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have indicated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .

Anticancer Potential

Research has also explored the compound's anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound's structural similarities to other bioactive molecules suggest potential pathways for therapeutic development against cancer .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Study Cell Line IC50_{50} (µM) Activity
Study 1NSCLC8.1Apoptosis induction
Study 2E. coli15.6Antimicrobial activity
Study 3S. aureus12.0Antimicrobial activity

These studies highlight the compound's potential as both an antimicrobial and anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. The results indicate strong binding affinities for several enzymes involved in cancer progression and microbial resistance, supporting its role as a lead candidate for further drug development .

Properties

IUPAC Name

3-chloro-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKMUILWPBKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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